MMBD shares structural features with various bioactive isoquinolinones, including sanguinarine and berberine. These natural products have been investigated for their potential roles in various therapeutic areas, including:
6-Methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, with the CAS number 3271-05-4, is a compound characterized by its unique molecular structure, which consists of a benzoisoquinoline core substituted with a methoxy and a methyl group. Its molecular formula is C14H11NO3, and it has a molecular weight of 241.24 g/mol. This compound is part of a larger class of isoquinoline derivatives that have garnered interest for their diverse biological activities and potential therapeutic applications .
This compound exhibits significant biological activities, including:
The biological activities are attributed to its ability to interact with various biological targets, although specific mechanisms for 6-methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione remain to be fully elucidated.
The synthesis of 6-methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves:
6-Methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has several potential applications:
Interaction studies are crucial for understanding how 6-methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione interacts with biological targets:
Several compounds share structural similarities with 6-methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-benzodeisoquinoline-1,3(2H)-dione | Lacks methoxy group; similar core structure | Anticancer properties |
| 6-Halo-substituted benzo[de]isoquinoline derivatives | Halogen substituents instead of methoxy | Varying antimicrobial activity |
| Naphthalimide derivatives | Contains naphthalene core; different substitution | Notable anticancer effects |
The unique combination of the methoxy and methyl groups in 6-methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione contributes to its distinct biological profile and potential applications in medicinal chemistry.
This compound's synthesis and biological evaluation continue to be areas of active research, promising advancements in therapeutic applications.
6-Methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione belongs to the naphthalimide family of compounds, characterized by a fused ring system consisting of naphthalene and imide moieties [1]. The molecular structure features a tricyclic framework with a naphthalene core fused to an imide ring [2]. The compound contains a methyl group attached to the nitrogen atom of the imide ring and a methoxy group at the 6-position of the naphthalene system [6].
The molecular formula of this compound is C₁₄H₁₁NO₃, with a molecular weight of 241.24 g/mol [1] [11]. The structure exhibits a relatively planar conformation due to the rigid naphthalene core, which contributes to its stability and unique physicochemical properties [2] [6]. The methoxy group at the 6-position extends from the naphthalene ring, while the methyl substituent on the nitrogen atom of the imide ring lies approximately in the same plane as the tricyclic system [6] [11].
Conformational analysis reveals that the compound maintains a relatively rigid structure with limited rotational freedom around the core naphthalimide framework [27] [32]. The methoxy group can undergo rotation around the C-O bond, potentially adopting different conformations relative to the naphthalene plane [32] [33]. However, the overall molecular geometry remains largely constrained by the fused ring system, which limits conformational flexibility [27] [36].
6-Methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibits distinct physical and thermal properties that are characteristic of naphthalimide derivatives [11]. The compound exists as a solid at room temperature with specific physical constants that define its behavior under various conditions [1] [9].
The compound has a density of approximately 1.3±0.1 g/cm³, indicating its relatively compact molecular packing in the solid state [11]. Its boiling point is estimated at 431.7±28.0 °C at standard pressure (760 mmHg), reflecting the strong intermolecular forces present in the compound [11] [9]. The high boiling point is consistent with the presence of multiple aromatic rings and polar functional groups that contribute to significant intermolecular interactions [9] [11].
The flash point of 6-Methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is approximately 214.9±24.0 °C, which is relevant for safety considerations during handling and processing [11]. The compound exhibits a vapor pressure of approximately 0.0±1.0 mmHg at 25°C, indicating very low volatility at ambient conditions [11] [9]. The refractive index is reported to be around 1.662, which is consistent with its aromatic nature and electron-rich structure [11].
Thermal analysis studies suggest that the compound possesses good thermal stability, which is characteristic of naphthalimide derivatives with similar structural features [27] [29]. This stability can be attributed to the rigid fused ring system and the presence of strong intramolecular bonds [29] [32].
The solubility behavior of 6-Methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione varies significantly across different solvents, which is a critical parameter for applications in synthesis, purification, and formulation processes [12]. The compound exhibits characteristic solubility patterns that reflect its molecular structure and polarity [12] [11].
The compound shows poor solubility in water, which is expected given its predominantly hydrophobic nature and the presence of aromatic rings [12]. Similarly, it exhibits poor solubility in non-polar solvents like hexane [12] [11]. In contrast, the compound demonstrates excellent solubility in chlorinated solvents such as chloroform and dichloromethane, which can effectively interact with both the aromatic rings and the polar functional groups [12] [11].
Moderate solubility is observed in alcohols like methanol and ethanol, as well as in toluene [12]. The compound shows good solubility in polar aprotic solvents such as acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) [12] [11]. This solubility profile is consistent with the compound's balanced molecular structure containing both hydrophobic (naphthalene core) and hydrophilic (carbonyl and methoxy) components [11] [12].
The solubility behavior can be rationalized based on the compound's partition coefficient (LogP) value of approximately 1.10, which indicates a moderate lipophilicity [11] [12]. This property influences the compound's interaction with solvents of varying polarities and its potential for crossing biological membranes in relevant applications [12].
Crystallographic studies of 6-Methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione and related naphthalimide derivatives provide valuable insights into their three-dimensional structures and packing arrangements in the solid state [18] [20]. While specific crystallographic data for this exact compound is limited in the literature, structural information can be inferred from studies on similar naphthalimide derivatives [18] [20].
Naphthalimide derivatives typically crystallize in monoclinic or orthorhombic crystal systems, with the molecules arranged in a manner that maximizes π-π stacking interactions between the aromatic rings [18] [20]. The crystal packing is further stabilized by intermolecular hydrogen bonding and van der Waals forces [20].
For related naphthalimide compounds, typical bond lengths observed include C-C bonds in the naphthalene ring ranging from 1.36 to 1.43 Å, which is consistent with the aromatic character of these bonds [20]. The C-N bonds in the imide ring typically measure around 1.40 Å, while the C=O bonds are approximately 1.21 Å in length [18] [20].
The dihedral angles between the naphthalene core and substituent groups provide information about the planarity of the molecule [18]. In similar naphthalimide derivatives, the naphthalene and imide rings typically form a nearly planar system with dihedral angles close to 0°, while substituent groups may adopt various orientations relative to this plane [18] [20].
X-ray diffraction studies of related compounds reveal that the crystal structures often feature molecules arranged in layers, with significant π-π stacking interactions between the aromatic rings of adjacent molecules [20]. These interactions contribute to the stability of the crystal structure and influence the physical properties of the compound in the solid state [18] [20].
The electronic structure of 6-Methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is characterized by an extended π-conjugated system that spans the naphthalene core and the imide functionality [36] [37]. This conjugation significantly influences the compound's electronic properties, including its frontier molecular orbitals and spectroscopic characteristics [36] [37].
Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) of the compound is primarily localized on the naphthalene core, with some contribution from the methoxy substituent [36] [41]. The HOMO energy level is approximately -6.2 eV, while the HOMO-1 level is around -6.8 eV [36] [41]. The lowest unoccupied molecular orbital (LUMO) is predominantly distributed over the naphthalimide framework, with significant contribution from the carbonyl groups of the imide moiety [36] [41]. The LUMO energy level is approximately -3.1 eV, and the LUMO+1 level is around -1.5 eV [36] [41].
The HOMO-LUMO energy gap of approximately 3.1 eV is consistent with the compound's electronic properties and influences its optical characteristics, including absorption and emission spectra [36] [41]. This energy gap is typical for naphthalimide derivatives and contributes to their potential applications in various fields [37] [41].
Density functional theory (DFT) calculations suggest that the electronic transitions in 6-Methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione primarily involve π-π* transitions within the conjugated system [32] [36]. The presence of the electron-donating methoxy group at the 6-position influences the electron distribution within the molecule, potentially leading to intramolecular charge transfer (ICT) character in the excited states [36] [38].
The electronic structure of the compound is also influenced by the nature of the substituents, with the methoxy group acting as an electron donor and the imide functionality serving as an electron acceptor [36] [38]. This donor-acceptor character contributes to the compound's electronic properties and potential applications in various fields [38] [41].
The structure-property relationships of naphthalimide derivatives, including 6-Methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, provide valuable insights into how structural modifications influence their physicochemical and electronic properties [27] [30]. These relationships are crucial for the rational design of naphthalimide derivatives with tailored properties for specific applications [27] [30].
The naphthalimide core structure serves as a versatile scaffold that can be modified through substitution at various positions [27] [30]. The 6-position (or 4-position in alternative numbering systems) is particularly important, as substituents at this position can significantly influence the electronic properties of the compound [30] [32]. Electron-donating groups like methoxy enhance the electron density in the naphthalene ring, affecting the HOMO energy levels and potentially leading to bathochromic shifts in absorption and emission spectra [30] [32].
The nature of the substituent on the nitrogen atom of the imide ring also plays a crucial role in determining the properties of naphthalimide derivatives [27] [29]. While the methyl group in 6-Methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is relatively simple, more complex substituents can introduce additional functionality and influence properties such as solubility, thermal stability, and electronic characteristics [27] [29].
Studies on naphthalimide derivatives have established correlations between structural features and properties such as fluorescence quantum yields, absorption maxima, and emission wavelengths [30] [32]. The presence of electron-donating groups like methoxy at the 6-position typically leads to enhanced fluorescence properties and bathochromic shifts in absorption and emission spectra [30] [32].
The planarity of the naphthalimide core is another important structural feature that influences properties such as crystal packing, π-π stacking interactions, and electronic conjugation [27] [33]. The rigid, planar nature of the naphthalimide framework contributes to its stability and influences its interaction with other molecules in various applications [27] [33].
Computational studies using density functional theory (DFT) have provided further insights into the structure-property relationships of naphthalimide derivatives [32] [41]. These studies have demonstrated that the frontier molecular orbital energies and distributions are strongly influenced by the nature and position of substituents, which in turn affect properties such as redox potentials, optical characteristics, and reactivity [32] [41].